2-oxo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2H-chromene-3-carboxamide

Description

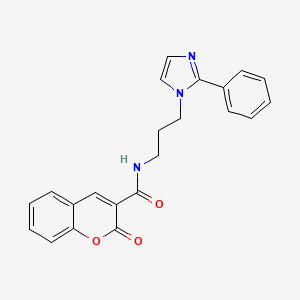

2-oxo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2H-chromene-3-carboxamide is a synthetic heterocyclic compound featuring a 2-oxo-2H-chromene (coumarin) core linked via a carboxamide group to a 3-(2-phenylimidazol-1-yl)propyl side chain. The compound’s design integrates a chromene scaffold, known for its photophysical properties and bioactivity, with an imidazole-containing side chain, which may enhance binding to biological targets through hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

2-oxo-N-[3-(2-phenylimidazol-1-yl)propyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c26-21(18-15-17-9-4-5-10-19(17)28-22(18)27)24-11-6-13-25-14-12-23-20(25)16-7-2-1-3-8-16/h1-5,7-10,12,14-15H,6,11,13H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKYRTZSAAYHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2H-chromene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Chromene derivative

- Functional Groups : Imidazole ring, carboxamide group, and a phenyl substituent

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have shown effectiveness against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (μM) | Activity |

|---|---|---|---|

| 10f | HT-29 (Colon Cancer) | 7.98 ± 0.05 | Significant Inhibition |

| 10c | K562 (Leukemia) | 9.44 ± 0.02 | Moderate Inhibition |

The compound 10f, a chromene derivative, demonstrated notable activity against the HT-29 colon cancer cell line, suggesting that similar compounds may possess comparable efficacy against cancer cells .

Antimicrobial Activity

Compounds featuring imidazole rings have been documented to exhibit antimicrobial properties. The structure of this compound suggests potential activity against pathogenic bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 μM | Antibacterial |

| Escherichia coli | 31.108–62.216 μg/mL | Moderate Activity |

These findings align with the broader trend observed in imidazole-containing compounds, which often display significant antibacterial activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Some studies suggest that chromene derivatives can trigger programmed cell death in malignant cells.

- Antimicrobial Action : The imidazole moiety may disrupt microbial cell wall synthesis or function as an enzyme inhibitor.

Case Studies

A study examining the effects of related chromene derivatives on cancer stem cells demonstrated that certain compounds could inhibit the side population (SP) of HT-29 cells, which are associated with cancer stemness.

"Compound 1e showed an inhibition rate of 87.81 ± 7% on side population HT-29 colon cancer stem cells" .

This highlights the potential of such compounds to target not only bulk tumor populations but also resistant stem-like cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Chromene Core vs. Heterocyclic Cores: The target compound and compound 12 share the 2-oxo-chromene carboxamide core, but 12 substitutes the imidazole side chain with a sulfamoylphenyl group. This substitution likely enhances solubility due to the polar sulfonamide group but may reduce lipophilicity and membrane permeability compared to the target compound’s imidazole-propyl chain. In contrast, 5cp replaces the chromene core with a benzimidazole-pyrrolidine system, prioritizing rigidity and aromatic stacking interactions.

Side-Chain Functionalization: The HBK series employs piperazine and phenoxyalkyl groups, which are common in serotonin receptor ligands. Their lack of a chromene scaffold suggests divergent pharmacological targets compared to the tyrosine kinase inhibition associated with chromene derivatives . The ethanediamide compound shares the imidazolylpropyl side chain but replaces the chromene-carboxamide with a chloro-methylphenyl-ethanediamide group. This structural variation may alter metabolic stability or target selectivity.

Table 2: Inferred Bioactivity and Properties

Key Findings:

- The target compound’s imidazole-propyl chain may facilitate interactions with kinase ATP-binding pockets, similar to imidazole-containing kinase inhibitors like nilotinib. In contrast, 5cp ’s benzimidazole-pyrrolidine system could favor interactions with hydrophobic enzyme pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.